molecular formula C9H11N5OS2 B2813500 N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 1281063-47-5

N-(cyanomethyl)-2-{[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2813500
CAS No.: 1281063-47-5
M. Wt: 269.34
InChI Key: HXFMFDSQUZAEOI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the cyanomethyl group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

Pharmacological Applications

Glutaminase Inhibition

Thiadiazole derivatives have been synthesized and evaluated for their potential as glutaminase inhibitors. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were designed, synthesized, and evaluated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in cancer treatment by attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Anticancer Activity

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties. A study on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties showed promising anticancer activity in vitro, highlighting the potential of thiadiazole derivatives in cancer research (Yushyn et al., 2022).

Antimicrobial and Antifungal Applications

Antimicrobial and Antifungal Activity

Thiadiazole derivatives have been synthesized and assessed for their antimicrobial and antifungal properties. For instance, compounds containing the thiadiazole moiety were tested against Gram-positive and Gram-negative bacteria, as well as Candida albicans, revealing some substances with high antimicrobial activity and suggesting further studies (Sych et al., 2019).

Chemical Synthesis and Modification

Heterocyclic Compound Synthesis

Research on thiadiazole derivatives often involves the synthesis of various heterocyclic compounds with potential applications in drug development and material science. For example, 5-pentadecyl-1,3,4-thiadiazol-2-amine was reacted with ethyl cyanoacetate to produce 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, leading to the synthesis of different heterocyclic derivatives with potential applications as nonionic surface active agents (El-Sayed et al., 2015).

Properties

IUPAC Name

N-(cyanomethyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS2/c10-3-4-11-7(15)5-16-9-14-13-8(17-9)12-6-1-2-6/h6H,1-2,4-5H2,(H,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMFDSQUZAEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=C(S2)SCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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